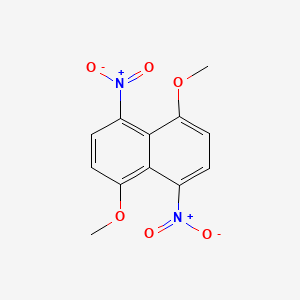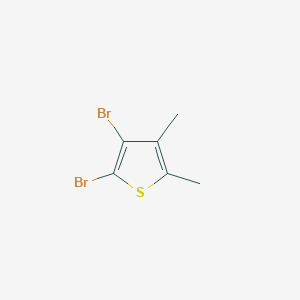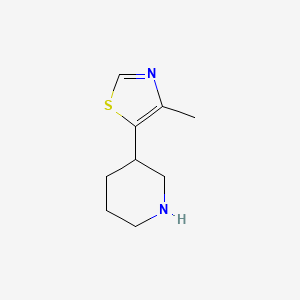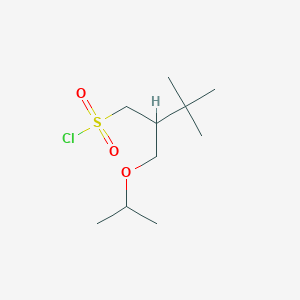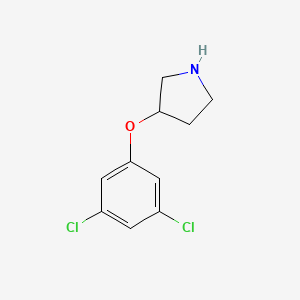
3-(3,5-Dichlorophenoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichlorophenoxy)pyrrolidine: is a chemical compound with the molecular formula C10H11Cl2NO. It features a pyrrolidine ring substituted with two chlorine atoms and a phenoxy group. The compound’s structure is as follows:
This compound
!Compound Structure)
Vorbereitungsmethoden
Synthetic Routes:: There are several synthetic routes to prepare 3-(3,5-Dichlorophenoxy)pyrrolidine. One common method involves the reaction of 3,5-dichlorophenol with pyrrolidine in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 3,5-dichlorophenol, pyrrolidine
- Base: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Organic solvents such as ethanol or methanol
- Temperature: Room temperature or slightly elevated
- Reaction time: A few hours
Industrial Production Methods:: Industrial production methods may vary, but the above synthetic route serves as a fundamental basis for large-scale production.
Analyse Chemischer Reaktionen
3-(3,5-Dichlorophenoxy)pyrrolidine can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the compound.
Substitution: The chlorine atoms can be substituted with other functional groups.
Ring-opening reactions: The pyrrolidine ring can open under specific conditions.
Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions include derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to bioactive compounds and drug development.
Medicine: Potential therapeutic applications due to its structural features.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Wirkmechanismus
The exact mechanism by which 3-(3,5-Dichlorophenoxy)pyrrolidine exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, similar compounds include other halogenated pyrrolidines or phenoxy-substituted derivatives.
Eigenschaften
Molekularformel |
C10H11Cl2NO |
|---|---|
Molekulargewicht |
232.10 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-3-8(12)5-10(4-7)14-9-1-2-13-6-9/h3-5,9,13H,1-2,6H2 |
InChI-Schlüssel |
IYISORFGLPXZEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=CC(=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


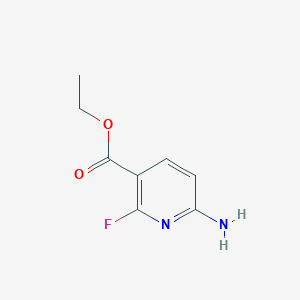
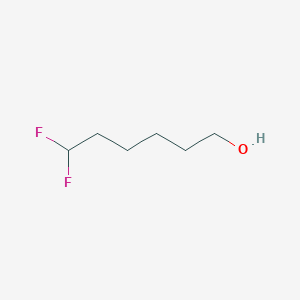
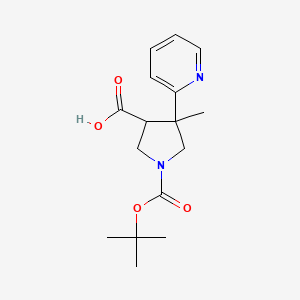
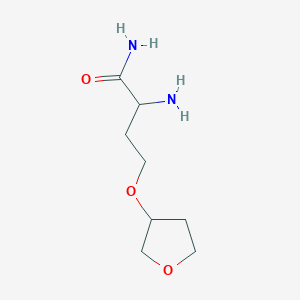
![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
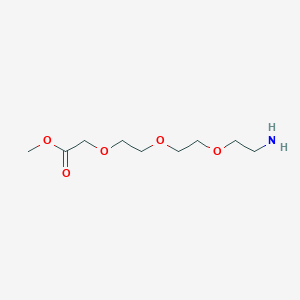

aminehydrochloride](/img/structure/B13522865.png)
